![molecular formula C9H15N3 B2860353 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole CAS No. 2155840-61-0](/img/structure/B2860353.png)

1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

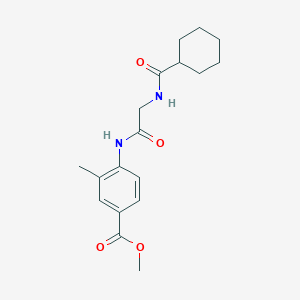

Description

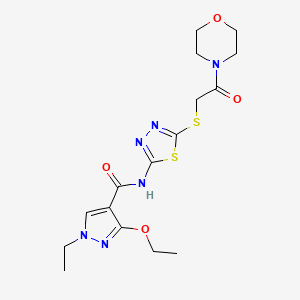

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole” could not be found in the available resources.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Photoinduced Tautomerization and Proton Transfer

Research on pyrazol-5-ylpyridines, including derivatives like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, has shown that these compounds exhibit unique photochemical behaviors, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties have implications for understanding photophysical processes and developing photochemical applications (Vetokhina et al., 2012).

Coordination Chemistry and Luminescence

Pyrazolopyridine derivatives have been utilized in coordination chemistry, forming complexes with metals that exhibit luminescent properties. This has potential applications in the development of luminescent materials and sensors. Research has highlighted the synthesis of iridium tetrazolate complexes with pyrazolopyridine ligands, demonstrating the effect of the ancillary ligand on the emission properties of these complexes (Stagni et al., 2008).

Synthesis and Characterization

Studies have also focused on the synthesis and structural characterization of pyrazolopyridine derivatives, providing insights into their chemical properties and the potential for creating novel compounds with specific functionalities. For example, research on the synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives under microwave irradiation in water showcases the efficiency of modern synthetic methodologies (Polo et al., 2017).

Biological Screening

Pyrazolopyridine derivatives have been screened for various biological activities, including antibacterial, antifungal, and anticancer properties. This underscores the potential pharmaceutical applications of these compounds, beyond the scope of drug use and dosage specified in the exclusion criteria. For instance, the identification of antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives highlights the versatility of these compounds in medicinal chemistry (Titi et al., 2020).

Orientations Futures

The future directions for the study and application of pyrazoles are vast due to their wide range of applications in various fields of science . Their increasing popularity suggests that they will continue to be a focus of many techniques, especially because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Mécanisme D'action

Target of Action

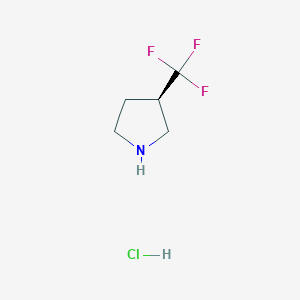

The primary targets of 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

The compound’s molecular weight of 16524 suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . In particular, the compound has been shown to have superior antipromastigote activity against Leishmania aethiopica and to suppress Plasmodium berghei by 70.2% to 90.4% .

Propriétés

IUPAC Name |

1-methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOYNKBMEFLVJT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C[C@@H]2CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol](/img/structure/B2860276.png)

![Tert-butyl N-[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2860277.png)

![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)